[Orn8]-Urotensin II

UT receptor pharmacology partial agonism recombinant vs. native tissue

This [Orn8]-Urotensin II analog is the definitive tool for dissecting UT receptor signaling. Unlike silent antagonists (urantide, UFP-803, GSK1562590) that abolish response, [Orn8]-U-II's unique partial agonism (pEC50≈8 agonist; pA2=6.56 antagonist) permits occupancy-response studies in native tissues. It bridges human and rat pharmacology with matched potency, essential for translational cardiovascular research. Ideal as a calibrated positive control in HTS calcium mobilization assays. Select this compound when experimental design requires retained agonist tone and receptor reserve interrogation.

Molecular Formula C63H83N13O18S2
Molecular Weight 1374.5 g/mol
Cat. No. B1139498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Orn8]-Urotensin II
Synonyms(S,Z)-5-(((2S,3R)-1-((S)-2-((Z)-(((S,Z)-1-(((4R,5Z,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19R)-13-((1H-indol-3-yl)methyl)-10-(3-aminopropyl)-16-benzyl-4-((Z)-(((S)-1-carboxy-2-methylpropyl)imino)(hydroxy)methyl)-6,9,12,15,18-pentahydroxy-7-(4-hydroxybenzyl)-1
Molecular FormulaC63H83N13O18S2
Molecular Weight1374.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C63H83N13O18S2/c1-32(2)51(63(93)94)74-60(90)47-31-96-95-30-46(72-58(88)45(28-50(81)82)71-61(91)48-16-10-24-76(48)62(92)52(33(3)77)75-53(83)39(65)21-22-49(79)80)59(89)69-42(25-34-11-5-4-6-12-34)55(85)70-44(27-36-29-66-40-14-8-7-13-38(36)40)57(87)67-41(15-9-23-64)54(84)68-43(56(86)73-47)26-35-17-19-37(78)20-18-35/h4-8,11-14,17-20,29,32-33,39,41-48,51-52,66,77-78H,9-10,15-16,21-28,30-31,64-65H2,1-3H3,(H,67,87)(H,68,84)(H,69,89)(H,70,85)(H,71,91)(H,72,88)(H,73,86)(H,74,90)(H,75,83)(H,79,80)(H,81,82)(H,93,94)/t33-,39+,41+,42+,43+,44+,45+,46+,47+,48+,51+,52+/m1/s1
InChIKeyKBCMJGTVVAXGOV-QXHQCLFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [Orn8]-Urotensin II (Human) is a Foundational Peptidic Ligand for UT Receptor Pharmacological Studies


[Orn8]-Urotensin II (human) is a synthetic peptide analog of the endogenous vasoactive cyclic undecapeptide urotensin II (U-II), in which the lysine at position 8 is substituted with ornithine [1]. It functions as a ligand for the G-protein-coupled urotensin II receptor (UT receptor), a system implicated in cardiovascular, renal, and central nervous system physiology [1]. Critically, [Orn8]-U-II exhibits a unique, system-dependent pharmacological profile: it behaves as a full agonist (pEC50 ≈ 8) in recombinant cell-based calcium mobilization assays but acts as a competitive antagonist (pA2 = 6.56) in native rat aorta tissue bioassays [1]. This dual functional nature establishes [Orn8]-U-II as a key tool compound for dissecting UT receptor signaling mechanisms across different biological contexts.

Why Generic Substitution of [Orn8]-Urotensin II with Other Urotensinergic Ligands is Scientifically Inappropriate


The urotensin II (UT) receptor system is characterized by significant species- and assay-dependent variations in ligand efficacy and potency. Simple substitution of [Orn8]-Urotensin II with a silent antagonist such as urantide, UFP-803, or non-peptidic agents like GSK1562590 will fundamentally alter experimental outcomes. [Orn8]-U-II is a partial agonist with measurable residual agonist activity in native tissues [1], a property that distinguishes it from pure antagonists [2]. Furthermore, its potency and receptor binding kinetics differ markedly from next-generation antagonists; for example, GSK1562590 exhibits prolonged receptor residence time not observed with [Orn8]-U-II [3]. Therefore, the choice of ligand must be dictated by the specific research question—whether the goal is to probe receptor activation mechanisms (where [Orn8]-U-II's partial agonism is critical) or to achieve complete, insurmountable receptor blockade (where a silent antagonist is required).

Quantitative Differentiation Guide: [Orn8]-Urotensin II vs. Peptide and Non-Peptide UT Antagonists


Evidence Dimension 1: System-Dependent Functional Profile – Agonist in Recombinant Cells, Antagonist in Native Tissue

Unlike silent antagonists that uniformly block receptor activity, [Orn8]-U-II demonstrates a context-dependent pharmacological signature. In a recombinant HEK293 cell line overexpressing the human UT receptor, it behaves as a full agonist in the FLIPR calcium assay, eliciting maximal effects equivalent to the endogenous ligand U-II, with a pEC50 of approximately 8 [1]. In stark contrast, when tested in the ex vivo rat thoracic aorta—a native tissue expressing the UT receptor—[Orn8]-U-II acts as a competitive antagonist with a pA2 of 6.56 [1]. This system-dependent switch in function is not observed with pure antagonists like UFP-803 (pA2 = 7.46, silent in aorta) [2] or GSK1440115 (pA2 = 5.59–7.71, competitive antagonist in all tested species) [3].

UT receptor pharmacology partial agonism recombinant vs. native tissue

Evidence Dimension 2: Partial Agonist Profile vs. Silent Antagonists in Recombinant Calcium Assays

In recombinant cell systems, [Orn8]-U-II exhibits partial agonism, contrasting with the pure antagonism of urantide and UFP-803. At 37°C in a cuvette-based calcium assay using CHO cells expressing the human UT receptor, [Orn8]-U-II (implicitly from its parent compound data) acts as a full agonist, while urantide displays significant residual agonist activity with an intrinsic activity (α) of 0.80 [1]. UFP-803, a more refined antagonist, shows markedly reduced residual agonism (α = 0.21) [1]. When assay temperature is lowered to 22°C (similar to FLIPR conditions), urantide's α drops to 0.11, and UFP-803 becomes completely inactive as an agonist [1]. This temperature-dependent intrinsic activity highlights the nuanced pharmacodynamics of peptidic UT ligands.

recombinant receptor assay partial agonism intrinsic activity

Evidence Dimension 3: Antagonist Potency in Native Rat Aorta – A Direct Comparison with Urantide and UFP-803

In the ex vivo rat thoracic aorta, a gold-standard assay for evaluating vascular UT receptor function, [Orn8]-U-II demonstrates moderate antagonist potency. Its pA2 of 6.56 [1] is lower than that of the more potent peptide antagonists urantide (pA2 = 8.24) [2] and UFP-803 (pA2 = 7.46) [3]. This lower potency, however, is a direct consequence of its partial agonist nature; a portion of the receptor population is activated rather than blocked, reducing the apparent antagonistic effect. For comparison, the non-peptide antagonist GSK1440115 shows a species-dependent pA2 range of 5.59–7.71 [4], while the insurmountable antagonist GSK1562590 achieves pKb values of 8.93–10.12 [4]. The pA2 of [Orn8]-U-II therefore defines a specific tier of functional antagonism useful for calibrating receptor reserve and signaling efficiency studies.

rat aorta bioassay antagonist potency pA2 value

Evidence Dimension 4: Receptor Binding Selectivity and Off-Target Profile

While direct selectivity data for [Orn8]-U-II are not as extensive as for non-peptide antagonists, the compound's peptidic nature and structure-activity relationship with U-II suggest high selectivity for the UT receptor. This is a class-level inference based on the fact that [Orn8]-U-II is a direct analog of U-II, the endogenous ligand. In contrast, non-peptide antagonists like GSK1440115 and GSK1562590 have been rigorously profiled, demonstrating >100-fold selectivity for UT versus 87 distinct mammalian GPCRs, enzymes, ion channels, and neurotransmitter uptake targets [1]. Additionally, ACT058362 (palosuran), another non-peptide antagonist, shows remarkable species selectivity: it binds the human UT receptor with a Kd of ~4 nM but binds the rat receptor only weakly (Kd ~1,500 nM) [2]. [Orn8]-U-II, like U-II, is expected to maintain consistent affinity across human and rat UT receptors, as evidenced by its similar pEC50 values in both human and rat recombinant systems [3].

receptor selectivity off-target activity GPCR profiling

Optimal Research and Procurement Applications for [Orn8]-Urotensin II Based on Quantitative Evidence


Investigating Receptor Reserve and Signaling Bias in Native Cardiovascular Tissues

[Orn8]-U-II is uniquely suited for experiments that require a partial agonist profile in native tissues. Its pA2 of 6.56 in rat aorta, combined with its residual agonist activity, allows researchers to explore the relationship between receptor occupancy and functional response without the complete signal abolition caused by pure antagonists like UFP-803 (pA2 7.46) or GSK1562590 (pKb 8.93-10.12) [1]. This makes it a critical tool for studying receptor reserve and biased agonism in the vasculature.

Cross-Species Comparative Pharmacology Studies

Because [Orn8]-U-II exhibits comparable agonist potency (pEC50 ≈ 8) at both human and rat recombinant UT receptors [2], it is a preferred ligand for translational studies bridging rodent models and human receptor pharmacology. This is a distinct advantage over non-peptide antagonists like ACT058362, which shows a 375-fold lower affinity for the rat receptor compared to the human receptor [3].

Calibrating Recombinant Cell-Based Assays for High-Throughput Screening

In recombinant HEK293 or CHO cell systems, [Orn8]-U-II functions as a full agonist (pEC50 ≈ 8) [2]. This reliable and robust agonist response makes it an excellent positive control for calcium mobilization assays used in high-throughput screening campaigns aimed at identifying novel UT receptor modulators. Its well-characterized potency provides a benchmark for assay validation and quality control.

Structure-Activity Relationship (SAR) Studies on Peptide Backbone Modifications

As a direct analog of the endogenous peptide U-II with a single amino acid substitution (Orn for Lys), [Orn8]-U-II serves as a key reference point in SAR programs. Its functional data (partial agonism/antagonism) provide a critical comparator when evaluating the effects of further modifications, such as those seen in urantide (Pen5, DTrp7, Orn8) or UFP-803 (Pen5, DTrp7, Dab8) [4]. Procurement of this compound is essential for any laboratory synthesizing and characterizing novel peptidic UT ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Orn8]-Urotensin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.